3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Description
3-({1,3-Diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is a synthetic small molecule featuring a fused bicyclic imidazo[4,5-b]pyridine core. Key structural elements include:
- Diethyl groups at the 1- and 3-positions of the imidazole ring.
- A 2-oxo (keto) group at position 2.
- A carbamoylpropanoic acid moiety attached via an amide bond at position 5 of the pyridine ring.
Properties
IUPAC Name |
4-[(1,3-diethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-3-17-9-5-6-10(15-11(19)7-8-12(20)21)16-13(9)18(4-2)14(17)22/h5-6H,3-4,7-8H2,1-2H3,(H,20,21)(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCDIBBJRDODAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C(C=C2)NC(=O)CCC(=O)O)N(C1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid” are currently unknown. The compound is a derivative of imidazole, which is known to have a broad range of chemical and biological properties. Imidazole derivatives have been found to interact with a variety of targets, leading to diverse biological activities.
Mode of Action
Given its structural similarity to other imidazole derivatives, it may interact with its targets in a similar manner. The presence of the imidazole ring could potentially allow for interactions with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of pathways, depending on their specific targets. These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, and more.
Pharmacokinetics
The compound’s molecular weight of 30632 may influence its bioavailability and distribution within the body.
Biological Activity
3-({1,3-Diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid, also known by its CAS number 1110717-65-1, is a compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological properties, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.32 g/mol. Its structure features an imidazo[4,5-b]pyridine moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 1110717-65-1 |
| IUPAC Name | 4-[(1,3-diethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the imidazo[4,5-b]pyridine scaffold have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such effects could be beneficial in treating conditions like rheumatoid arthritis or chronic inflammatory diseases.
Antifibrotic Properties
Another area of interest is the antifibrotic activity of this compound. Studies have demonstrated that it can inhibit collagen synthesis in fibroblasts, which is crucial for preventing fibrosis in various tissues. This property was assessed using hydroxyproline assays and ELISA detection methods for collagen type I alpha 1 (COL1A1) protein expression.
Study on Antitumor Effects
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazo[4,5-b]pyridine and evaluated their cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of approximately 45 μM against breast cancer cells, indicating potent antitumor activity (source: MDPI) .
Evaluation of Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of related compounds. In vitro assays showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in stimulated macrophages (source: American Elements) .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest that it may act through multiple pathways:
- Inhibition of Cell Proliferation : By inducing apoptosis and affecting cell cycle regulation.
- Modulation of Cytokine Release : Reducing the secretion of inflammatory mediators.
- Collagen Synthesis Inhibition : Targeting fibroblast activity to prevent fibrosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
Diethyl vs. Dibenzyl Substituents
A closely related analog, 3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid (CAS: 893725-89-8), replaces the diethyl groups with dibenzyl moieties . Key differences include:
- Molecular Weight : The dibenzyl derivative has a molecular weight of 430.46 g/mol compared to the diethyl variant (exact weight unspecified but expected to be lower due to smaller substituents).
- Synthetic Accessibility : Diethyl groups may offer simpler synthesis due to fewer steric hindrances compared to benzyl groups, which require careful handling .
Alkyne-Substituted Analog
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine () introduces a propargyl group and bromine atom. The alkyne functionality enables click chemistry modifications, a feature absent in the target compound. This highlights the scaffold’s versatility for derivatization .
Modifications at the Carbamoyl Position
Succinamic Acid Derivative
N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid () replaces the carbamoylpropanoic acid with a succinamic acid group. This modification resulted in a binding affinity of -8.9 kcal/mol against kynurenine formamidase, suggesting that the carboxamide linker’s length and flexibility influence target interaction .
Thioether-Linked Propanoic Acid
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid () uses a thioether linkage instead of a carbamoyl group. The sulfur atom may improve metabolic stability but reduce hydrogen-bonding capacity compared to the amide bond in the target compound .
Core Heterocycle Variations
Thiazolo[4,5-b]pyridine Derivatives
3-(5-Hydroxy-7-methyl-2-oxothiazolo[4,5-b]pyridin-3(2H)-yl)propanoic acid () replaces the imidazole ring with a thiazole. This alters electronic properties (e.g., increased electron deficiency) and may affect binding to targets like kinases or enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
